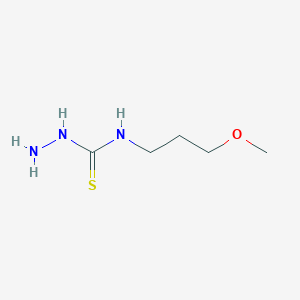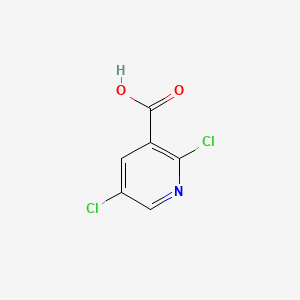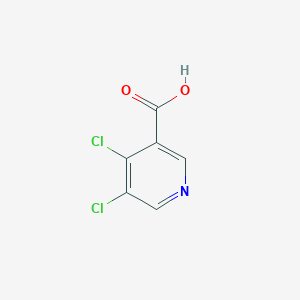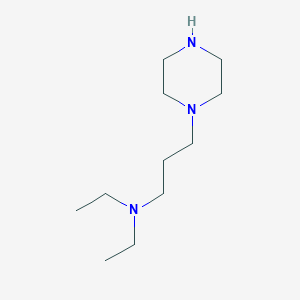
4-(3-Methoxypropyl)-3-thiosemicarbazide
概要
説明
Thiosemicarbazides are a class of compounds that have been extensively studied due to their diverse pharmacological properties and potential applications in medicinal chemistry. The compound 4-(3-Methoxypropyl)-3-thiosemicarbazide, although not directly mentioned in the provided papers, can be inferred to share some characteristics with the thiosemicarbazides described in the research.
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate hydrazide with an isothiocyanate. For instance, the synthesis of 1,4-disubstituted thiosemicarbazide derivatives was achieved by reacting 3-chlorobenzoic acid hydrazide with various aryl isothiocyanates, yielding good product yields . Similarly, 2-methoxy-5-methylphenyl thiosemicarbazide was prepared using a reaction involving 2-methoxy-5-methyl aniline, ammonia, and carbon disulfide, followed by the addition of hydrazine hydrate . These methods suggest that the synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide would likely follow a comparable synthetic route, involving the reaction of a suitable hydrazide with a methoxypropyl isothiocyanate.
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives is characterized by the presence of a thiosemicarbazide moiety, which can exhibit various bonding patterns depending on the substituents and the metal ions they are complexed with. For example, the ligand 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide forms complexes with manganese(II) and zinc(II) where it coordinates through the deprotonated hydrazinic nitrogen and carbonyl oxygen . The molecular structure is further influenced by the nature of the substituents, which can affect the electronic properties and conformation of the molecule.
Chemical Reactions Analysis
Thiosemicarbazides can undergo various chemical reactions, including cyclization to form heterocyclic compounds such as 1,2,4-triazoles and thiadiazoles . They can also participate in condensation reactions to yield Schiff bases and can form complexes with metal ions, as demonstrated by the synthesis of Ni(II) Schiff base complexes . These reactions are often influenced by the substituents present on the thiosemicarbazide and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives are closely related to their molecular structure. The presence of electron-donating or withdrawing groups can significantly affect their electronic properties, as seen in the pharmacological evaluation of 4-aryl-(thio)semicarbazides, where the antinociceptive activity was found to be connected with the opioid system . The antimicrobial activity of these compounds has also been linked to the nature and position of substituents . The thermal behavior of metal complexes of thiosemicarbazides has been studied using thermogravimetric analyses, revealing the final degradation products .
科学的研究の応用
-
Heterocyclic Azo Dyes
- Field : Chemistry and Biomedical Investigations .
- Application : Heterocyclic azo dyes have been globally explored for their admirable color and applications in different areas such as cosmetics, therapeutics, dyes, and pigments .
- Methods : These dyes are derived from 2-amino-5-nitrothiazole by a traditional diazo-coupling method in an acidic medium .
- Results : The absorption spectra were recorded in the region of 200–700 nm, and the results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction .
-
Isoquinoline Alkaloids
- Field : Organic and Pharmaceutical Chemistry .
- Application : Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, that are considered as important components of many biologically active products .
- Methods : Various methods have been implemented for the synthesis of isoquinoline derivatives, including semi-synthesis and total synthesis .
- Results : Isoquinoline alkaloids demonstrate a wide range of biological activities and are used as components of anti-cancer, anti-malarial and some other drugs .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-amino-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3OS/c1-9-4-2-3-7-5(10)8-6/h2-4,6H2,1H3,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQONLDFCKUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365256 | |
| Record name | 4-(3-Methoxypropyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropyl)-3-thiosemicarbazide | |
CAS RN |
71058-32-7 | |
| Record name | 4-(3-Methoxypropyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71058-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)









![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)